2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid
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Overview
Description
2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid is a complex organic compound often used in peptide synthesis. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are crucial in the stepwise construction of peptides. The presence of these protecting groups helps in preventing unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid typically involves multiple steps:
Protection of Amino Groups: The initial step involves protecting the amino groups of the cyclohexylamine with Boc and Fmoc groups. This is achieved by reacting cyclohexylamine with di-tert-butyl dicarbonate (Boc2O) and Fmoc chloride in the presence of a base like triethylamine.
Formation of the Acetic Acid Derivative: The protected amine is then reacted with bromoacetic acid or its ester derivative to form the acetic acid derivative. This step often requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the protection and coupling reactions, ensuring precise control over reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid undergoes several types of reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc is typically removed using a base like piperidine, while Boc is removed using acids such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.
Coupling: DCC or DIC as coupling reagents, often in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to improve efficiency.
Major Products
Deprotected Amines: Removal of protecting groups yields the free amine, which can further react to form peptides.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains, essential in peptide synthesis.
Scientific Research Applications
2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid is widely used in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins, crucial for research in biochemistry and molecular biology.
Drug Development: In the development of peptide-based drugs, offering potential therapeutic benefits in various diseases.
Bioconjugation: Used in the conjugation of peptides to other molecules, aiding in the development of targeted therapies and diagnostics.
Mechanism of Action
The compound primarily acts as a protected amino acid derivative in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted reactions during the stepwise assembly of peptides. Upon deprotection, the free amine can react with carboxyl groups of other amino acids, forming peptide bonds. This stepwise process allows for the precise construction of peptide sequences.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc and Boc protected amino acid, used similarly in peptide synthesis.
Fmoc-Dap(Boc)-OH: A derivative with a similar structure but different amino acid backbone.
Uniqueness
2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid is unique due to its specific cyclohexyl backbone, which can impart different steric and electronic properties compared to other protected amino acids. This uniqueness can influence the folding and function of the resulting peptides, making it valuable in the synthesis of specialized peptides and proteins.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-18-12-14-19(15-13-18)30(16-25(31)32)27(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,18-19,24H,12-17H2,1-3H3,(H,29,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMISJXWCYKPFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138266-52-9 |
Source
|
Record name | 2-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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